3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound with diverse scientific applications. It exhibits remarkable potential in drug discovery and material science due to its unique structural properties and versatile reactivity.
Preparation Methods
The synthesis of 3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves several steps. One common method includes the reaction of cyclohexylsulfonyl chloride with pyrrolidine to form the cyclohexylsulfonyl pyrrolidine intermediate. This intermediate is then reacted with pyrazine-2-carbonitrile under specific conditions to yield the final compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, using reagents such as alkyl halides or aryl halides
Scientific Research Applications
3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its reactivity and stability.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: The compound is used in material science for the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyrazine derivatives: Compounds with the pyrazine ring are known for their diverse chemical reactivity and biological properties.
Sulfonyl compounds: These compounds contain the sulfonyl group and are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its combination of these structural features, making it a versatile and valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c16-10-14-15(18-8-7-17-14)22-12-6-9-19(11-12)23(20,21)13-4-2-1-3-5-13/h7-8,12-13H,1-6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJAEJDGCKAABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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